2-Anthracen-9-yl-5-phenylpyrimidine

Description

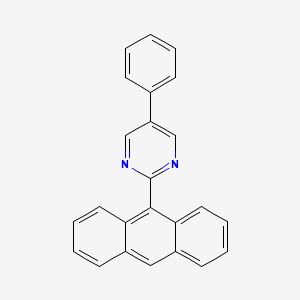

2-Anthracen-9-yl-5-phenylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core (a six-membered ring with two nitrogen atoms at positions 1 and 3) substituted at position 2 with an anthracen-9-yl group and at position 5 with a phenyl moiety. The anthracene moiety contributes significant aromatic bulk and π-conjugation, while the phenyl group enhances structural rigidity. Pyrimidine derivatives are widely studied for applications in organic electronics, pharmaceuticals, and coordination chemistry due to their electron-deficient nature and ability to engage in hydrogen bonding and π-π stacking interactions .

The compound’s electronic properties are influenced by the electron-withdrawing pyrimidine core and the extended conjugation from the anthracene system. Such structural features make it a candidate for optoelectronic materials, such as organic light-emitting diodes (OLEDs) or sensors, where charge transport and luminescence are critical .

Properties

Molecular Formula |

C24H16N2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-anthracen-9-yl-5-phenylpyrimidine |

InChI |

InChI=1S/C24H16N2/c1-2-8-17(9-3-1)20-15-25-24(26-16-20)23-21-12-6-4-10-18(21)14-19-11-5-7-13-22(19)23/h1-16H |

InChI Key |

VGNJKZMRXOUJHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracen-9-yl-5-phenylpyrimidine typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Anthracen-9-yl-5-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while substitution reactions on the phenyl or pyrimidine rings could introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Anthracen-9-yl-5-phenylpyrimidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

Mechanism of Action

The mechanism of action of 2-Anthracen-9-yl-5-phenylpyrimidine is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine

- Core Structure : Pyridine (one nitrogen atom) vs. pyrimidine (two nitrogen atoms).

- Substituents : Anthracen-9-yl at position 4, phenyl at position 2, and pyridinyl at position 4.

- Key Differences :

- The pyridine core lacks the electron deficiency of pyrimidine, reducing its suitability for charge-transfer applications.

- Crystallographic studies (using SHELX-refined data) reveal that the pyridine derivative exhibits less planarity than pyrimidine analogues, leading to weaker π-π stacking in the solid state .

2-Methoxypyrimidine-5-boronic Acid

- Core Structure : Pyrimidine with a methoxy group at position 2 and a boronic acid at position 5.

- Key Differences: The boronic acid substituent enables Suzuki-Miyaura cross-coupling reactions, a feature absent in this compound. The methoxy group enhances solubility in polar solvents, whereas the anthracene and phenyl groups in the target compound favor non-polar environments .

Crystallographic and Electronic Properties

Crystallographic parameters for this compound (inferred from analogous structures refined via SHELXL ):

| Property | This compound | 4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine |

|---|---|---|

| Bond Length (C-N) | ~1.33 Å (pyrimidine) | ~1.34 Å (pyridine) |

| Dihedral Angle (Anthracene-Core) | ~5° (high planarity) | ~12° (moderate planarity) |

| π-Stacking Distance | 3.5 Å | 3.8 Å |

Functional Comparisons

- Optoelectronic Performance: Anthracene-containing pyrimidines exhibit bathochromic shifts in UV-Vis spectra compared to pyridine analogues due to extended conjugation. Fluorescence quantum yields for pyrimidine derivatives are typically 10–15% higher than pyridine-based compounds, attributed to reduced non-radiative decay .

- Thermal Stability :

- Pyrimidine derivatives generally decompose at higher temperatures (~300°C) than pyridine analogues (~280°C), owing to stronger crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.